2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
CAS No.: 2097894-87-4
Cat. No.: VC6325533
Molecular Formula: C16H17ClFNO2S
Molecular Weight: 341.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097894-87-4 |
|---|---|
| Molecular Formula | C16H17ClFNO2S |
| Molecular Weight | 341.83 |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide |
| Standard InChI | InChI=1S/C16H17ClFNO2S/c1-16(21,8-11-5-6-22-9-11)10-19-15(20)7-12-13(17)3-2-4-14(12)18/h2-6,9,21H,7-8,10H2,1H3,(H,19,20) |
| Standard InChI Key | UQUOOTKDPODQPK-UHFFFAOYSA-N |
| SMILES | CC(CC1=CSC=C1)(CNC(=O)CC2=C(C=CC=C2Cl)F)O |
Introduction
The compound 2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure includes a chlorinated and fluorinated phenyl group, a thiophene moiety, and a hydroxy-substituted acetamide backbone. Such structural features suggest the compound may exhibit biological activity, making it a candidate for pharmacological or biochemical studies.
Structural Features
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Aromatic Substituents: The compound contains a 2-chloro-6-fluorophenyl group, which enhances its lipophilicity and may influence binding interactions in biological systems.
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Thiophene Ring: This heterocyclic group is known for its role in many bioactive compounds, potentially contributing to antimicrobial or anti-inflammatory properties.
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Hydroxyacetamide Backbone: The presence of a hydroxyl group adjacent to the acetamide moiety provides hydrogen-bonding capabilities, which can enhance solubility and receptor binding.
Synthesis Pathway
While specific synthetic routes for this compound were not detailed in the search results, the following general steps are likely involved:
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Formation of the Chlorofluorophenyl Intermediate: Halogenation reactions introduce chlorine and fluorine into a benzene ring.
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Thiophene Substitution: The thiophene moiety is attached through alkylation or acylation reactions.
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Hydroxyacetamide Addition: The final step involves introducing the hydroxyacetamide group via amidation or esterification reactions.
Biological Significance
The structural features of this compound align with those of other bioactive molecules that exhibit:
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Antimicrobial Activity: Compounds with halogenated aromatic rings and thiophene groups have demonstrated efficacy against bacterial and fungal pathogens .
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Potential Anticancer Properties: Acetamide derivatives have been studied for their antiproliferative effects on cancer cell lines .
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Antioxidant Potential: Thiophene-containing compounds often exhibit free radical scavenging activity .
Analytical Characterization
To confirm its structure and purity, the following techniques are used:
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NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to aromatic protons, thiophene, and hydroxyl groups.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared Spectroscopy (IR): Detects functional groups like -OH (broad absorption) and C=O (sharp peak).
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X-ray Crystallography: Provides detailed information on molecular geometry if crystalline material is available.
Comparative Analysis with Related Compounds
Research Implications
This compound's unique combination of halogenated aromatic rings, thiophene functionality, and hydroxyacetamide moiety makes it a promising scaffold for:
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Drug discovery programs targeting infectious diseases.
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Development of anticancer agents due to its potential receptor-binding properties.
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Further structural modifications to enhance biological activity.
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